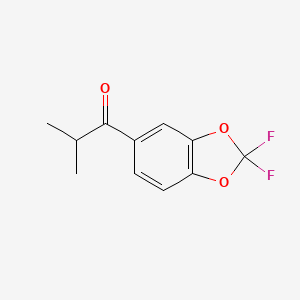![molecular formula C13H20N2O B13416056 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol CAS No. 40004-63-5](/img/structure/B13416056.png)
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is a chemical compound that features a piperazine ring substituted with a 4-methylphenyl group and an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol typically involves the reaction of 4-methylphenylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methylphenylpiperazine and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C. A solvent like toluene or dichloromethane is often used to dissolve the reactants.
Procedure: The 4-methylphenylpiperazine is dissolved in the solvent, and ethylene oxide is slowly added to the reaction mixture. The reaction is allowed to proceed for several hours, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-[4-(4-Methylphenyl)piperazin-1-yl]acetaldehyde or 2-[4-(4-Methylphenyl)piperazin-1-yl]acetic acid.
Reduction: 2-[4-(4-Methylphenyl)piperazin-1-yl]ethylamine.
Substitution: Various N-substituted piperazine derivatives.
科学研究应用
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antihistamines, antipsychotics, and antidepressants.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition, particularly in the context of neurological and psychiatric disorders.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, modulating their activity. This interaction can lead to various pharmacological effects, including sedation, anxiolysis, and antidepressant effects. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.
相似化合物的比较
Similar Compounds
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol: Similar structure but with a chlorine substituent instead of a methyl group.
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanol: Similar structure but with a methoxy group instead of a methyl group.
2-[4-(4-Bromophenyl)piperazin-1-yl]ethanol: Similar structure but with a bromine substituent instead of a methyl group.
Uniqueness
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is unique due to the presence of the 4-methylphenyl group, which imparts specific pharmacological properties. The methyl group can influence the compound’s lipophilicity, receptor binding affinity, and metabolic stability, making it distinct from its analogs with different substituents.
属性
CAS 编号 |
40004-63-5 |
|---|---|
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-[4-(4-methylphenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H20N2O/c1-12-2-4-13(5-3-12)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 |
InChI 键 |
FJWBDCUZQKWYMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


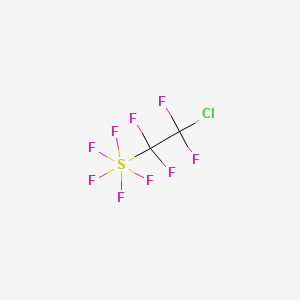
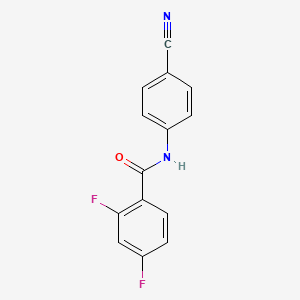
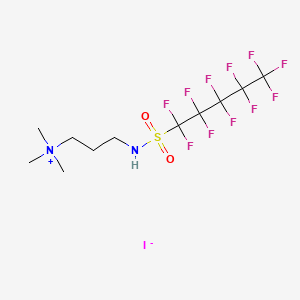
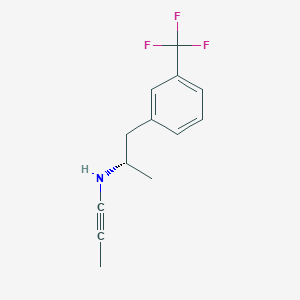
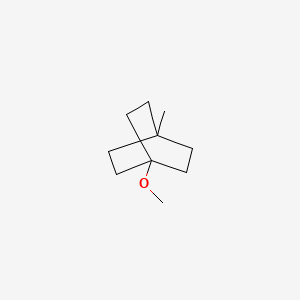
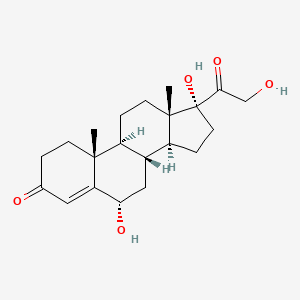
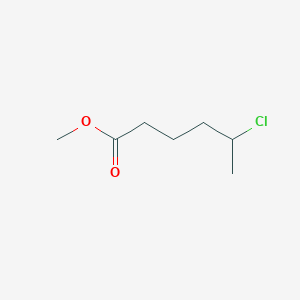
![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)
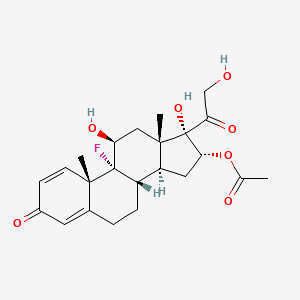
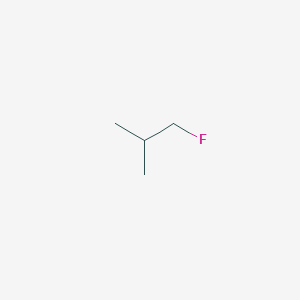
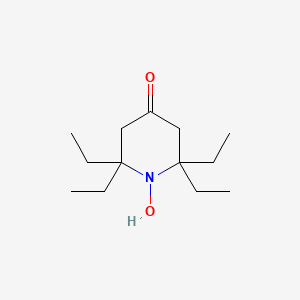
![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)
![Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate](/img/structure/B13416067.png)
